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Compound of Interest

Compound Name:

3-[(2,2-

Dimethylpropanoyl)amino]propano

ic acid

CAS No.: 5910-56-5

Cat. No.: B1316601 Get Quote

Executive Summary
Molecule: 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid Synonyms:

-Pivaloyl-

-alanine;

-Pivaloyl-3-aminopropionic acid. Molecular Formula:

MW: 173.21 g/mol Context:

Metabolite Characterization: Pivalate-generating prodrugs (e.g., Pivampicillin, Cefditoren

pivoxil) release pivalic acid, which is primarily excreted as pivaloylcarnitine. However,

conjugation with amino acids (glycine,

-alanine) represents a secondary detoxification pathway mediated by

-acyltransferases (GLYAT).[1]

Prodrug Design: As an

-acylated derivative of
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-alanine, this molecule serves as a model for testing amide-based prodrug stability against
carboxylesterases and peptidases.

Part 1: Chemical Synthesis & Reference Standard
Generation
Before in-vitro testing, a high-purity reference standard must be synthesized, as this specific

conjugate is rarely available off-the-shelf.

Synthesis Protocol (Schotten-Baumann Conditions)
Objective: Synthesize

-Pivaloyl-

-alanine for use as a mass spectrometry standard.

Reagents:

-Alanine (CAS: 107-95-9)

Pivaloyl Chloride (Trimethylacetyl chloride) (CAS: 3282-30-2)

Sodium Hydroxide (NaOH), 2M solution

Dichloromethane (DCM) & Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

Dissolution: Dissolve

-alanine (10 mmol) in 10 mL of 2M NaOH (20 mmol) at 0°C.

Acylation: Dropwise add Pivaloyl chloride (11 mmol) while maintaining pH > 10 using

additional NaOH. Stir vigorously for 2 hours at 0°C, then allow to warm to Room Temperature

(RT) for 1 hour.

Quenching & Washing: Wash the basic aqueous layer with DCM (

mL) to remove unreacted acid chloride and neutral byproducts.
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Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. The product may precipitate

or form an oil.

Extraction: Extract the acidified aqueous layer with EtOAc (

mL).

Drying: Dry combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Recrystallization: Recrystallize from EtOAc/Hexane to yield white crystals.

Identification Metrics
-NMR (DMSO-

):

12.1 (s, 1H, -COOH), 7.8 (t, 1H, -NH), 3.2 (q, 2H,

-

), 2.4 (t, 2H,

-

), 1.1 (s, 9H,

-Butyl).

LC-MS/MS (ESI-): Precursor ion

172.1. Major fragment:

88 (beta-alanine loss) or

101 (pivalate).

Part 2: Metabolic Stability & Enzymatic Hydrolysis
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This section determines if the molecule acts as a stable terminal metabolite (excreted

unchanged) or a labile prodrug (releasing

-alanine).

Experimental Rationale
The amide bond in

-Pivaloyl-

-alanine is sterically hindered by the tert-butyl group of the pivaloyl moiety. This steric bulk
typically confers high resistance to hydrolysis by non-specific peptidases, distinguishing it from
linear acyl conjugates.

Stability Assay Protocol
System: Human Liver Microsomes (HLM) and Plasma.

Parameter Condition

Test Concentration

Matrix
Pooled Human Plasma OR Liver Microsomes

(0.5 mg/mL protein)

Cofactors

None required for hydrolysis (Phase I).

(Optional: NADPH to check oxidative

clearance).

Time Points 0, 15, 30, 60, 120, 240 min

Temperature 37°C

Analysis LC-MS/MS (quantify disappearance of parent)

Data Interpretation:

High Stability (>80% remaining at 120 min): Indicates the molecule is a terminal metabolite.

It will likely be renally cleared.

Low Stability (<50% remaining): Indicates hydrolysis. Measure the formation of free
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-alanine.

Visualizing the Metabolic Pathway
The following diagram illustrates the dual pathways: formation via GLYAT and potential

hydrolysis.
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Caption: Metabolic fate of pivalate, highlighting the formation of N-Pivaloyl-β-alanine via N-

acyltransferase (GLYAT) and its potential hydrolysis or excretion.

Part 3: Membrane Transport & Permeability
Understanding how

-Pivaloyl-

-alanine moves across membranes is vital for predicting renal clearance and potential
accumulation.

Transporter Interaction (OATs & PEPT)
Since pivalate conjugates are organic anions, they are likely substrates for Organic Anion

Transporters (OATs) in the kidney.

Hypothesis:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1316601?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OAT1/OAT3: Likely substrates (facilitating renal secretion).

PEPT1/PEPT2: Possible substrates (due to peptide-like structure), potentially allowing

reabsorption.

TauT (Taurine Transporter):

-alanine is a substrate for TauT. Acylation usually abolishes this affinity, preventing the
"taurine depletion" side effect associated with high-dose

-alanine.

Transport Assay Protocol
Cell Models: HEK293 cells transiently transfected with OAT1, OAT3, or TauT.

Workflow:

Seed Cells: Plate HEK293-OAT1/3 cells in 24-well plates.

Inhibition Screen: Incubate cells with radiolabeled probe substrate (e.g.,

-Para-aminohippurate for OAT1) in the presence of

-Pivaloyl-

-alanine.

Uptake Assay: If inhibition is observed, measure direct uptake of the test compound using

LC-MS/MS quantification of the cell lysate.

TauT Specificity: Repeat using HEK293-TauT cells and

-Taurine.

Success Criterion: Lack of inhibition on TauT indicates the conjugate does not interfere

with taurine levels, a safety advantage over free

-alanine.
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Part 4: In-Vitro Toxicity (Renal Focus)
Pivalate is known to sequester carnitine, leading to mitochondrial toxicity. The conjugate must

be evaluated to ensure it does not exacerbate this or cause direct cytotoxicity.

Cytotoxicity Assay (HK-2 Cells)
Cell Line: HK-2 (Human Kidney 2 - proximal tubule epithelial cells).

Protocol:

Culture: Grow HK-2 cells in DMEM/F12.

Treatment: Treat cells with

-Pivaloyl-

-alanine (

) for 24 and 48 hours.

Positive Control: Pivalic acid (known to impact mitochondrial function).

Negative Control: Vehicle (DMSO/Media).

Readout 1 (Viability): MTT or CCK-8 assay.

Readout 2 (Mitochondrial Health): ATP quantification assay. Pivalate stress typically reduces

ATP; the conjugate should be less toxic if stable.

Data Presentation Table (Template)
Endpoint Assay Metric Target Result

Cell Viability MTT / CCK-8 (Low Toxicity)

Mitochondrial

Function
ATP Luminescence % Control ATP at

Membrane Integrity LDH Release % Cytotoxicity
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Part 5: Workflow Visualization
The following diagram summarizes the integrated in-vitro characterization workflow.
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Caption: Step-by-step workflow for synthesizing and characterizing the in-vitro properties of N-

Pivaloyl-β-alanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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